Fmoc-L-Leucyl chloride
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-Leucyl chloride is synthesized by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The base, often sodium bicarbonate or triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Leucyl chloride primarily undergoes substitution reactions, where the chloride group is replaced by other nucleophiles. It can also participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Major Products: The major products of these reactions are Fmoc-protected peptides or amino acid derivatives, which can be further deprotected to yield the desired peptides or proteins .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely adopted method for synthesizing peptides efficiently. Fmoc-L-Leucyl chloride serves as an amino acid building block in this process. Its applications include:
- Synthesis of Complex Peptides : this compound is utilized to construct complex peptides with high purity and yield. Recent studies have shown that using greener solvents in conjunction with Fmoc chemistry can enhance the sustainability of peptide synthesis .
- Modification of Peptide Chains : The ability to introduce leucine residues through this compound allows researchers to modify peptide chains, impacting their biological activity and stability.
Analytical Chemistry
This compound is also applied in analytical chemistry, particularly in high-performance liquid chromatography (HPLC):
- Amino Acid Analysis : A study demonstrated the derivatization of amino acids using Fmoc-Cl for HPLC analysis, providing a sensitive method for quantifying amino acids in various samples .
- Chiral Separation : The use of Fmoc derivatives enables the chiral separation of amino acids, which is crucial for studying enantiomeric forms in pharmaceuticals .
Bioconjugation
The ability to form stable amide bonds makes this compound valuable in bioconjugation applications:
- Drug Development : Researchers have employed Fmoc chemistry to conjugate peptides with therapeutic agents, improving drug delivery systems and targeting specific biological pathways .
- Opto-Chemical Tools : The integration of Fmoc-protected peptides into opto-chemical systems allows for precise control over biological processes using light .
Peptide Synthesis Innovations
Recent advancements in SPPS methodologies have highlighted the effectiveness of using this compound in synthesizing larger peptides. A study demonstrated that utilizing alternative solvents improved coupling efficiency while maintaining product quality .
HPLC Methodologies
A novel HPLC method employing Fmoc derivatives showcased enhanced sensitivity and selectivity for amino acid detection, which is critical for quality control in peptide synthesis .
Data Tables
Mechanism of Action
The primary mechanism of action of Fmoc-L-Leucyl chloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of leucine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions to occur .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acid Derivatives
Structural and Functional Differences
Fmoc-L-Alanyl Chloride (CAS: 103321-50-2)
- Structure : Contains a methyl side chain (simpler than leucine’s isobutyl group).
- Molecular Weight: 335.78 g/mol (C₁₈H₁₆ClNO₃) .
- Applications : Preferred for synthesizing peptides requiring compact side chains.
- Cost : Priced at $77.00/1 g , significantly higher than Fmoc-L-Leucyl chloride ($38.00/1 g), likely due to lower commercial demand or synthesis complexity .
Fmoc-L-Phe(3-Cl)-OH (CAS: 198560-44-0)
- Structure : Chlorine substituent at the phenylalanine para position increases steric bulk and electronic effects.
- Molecular Weight: 435.87 g/mol (C₂₄H₂₀ClNO₄) .
- Reactivity : The electron-withdrawing Cl group may reduce nucleophilicity during coupling, requiring optimized reaction conditions.
- Applications : Used in peptides requiring halogenated aromatic residues for enhanced stability or receptor binding .
Fmoc-L-Beta-Homoleucine (CAS: 193887-44-4)
Physicochemical Properties and Handling
- Stability : this compound is stable under anhydrous conditions but hydrolyzes in the presence of moisture. In contrast, Fmoc-Cl (the parent chloroformate reagent) is highly moisture-sensitive, requiring stringent storage .
- Safety : While this compound is generally handled as a laboratory chemical, halogenated derivatives like Fmoc-3,4-dichloro-L-phenylalanine (CAS: 177966-59-5) carry specific hazards, including irritation risks .
Key Research Findings
- Coupling Efficiency : this compound achieves >95% coupling yields in SPPS when used with 2-chlorotrityl chloride resin under mild conditions (DCM, room temperature) .
- Orthogonal Deprotection : The Fmoc group’s base lability allows sequential synthesis of complex peptides without disrupting acid-labile Boc groups .
- Economic Advantage: this compound is more cost-effective than alanine or phenylalanine derivatives, making it a staple in high-throughput peptide production .
Biological Activity
Fmoc-L-Leucyl chloride, a derivative of the essential amino acid leucine, is primarily utilized in the field of peptide synthesis. Its significance lies not in its direct biological activity but rather in its role as a building block in solid-phase peptide synthesis (SPPS). This article explores the biological implications of peptides synthesized using this compound, highlighting its applications, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₁₈H₁₈ClN₃O₂ and a molecular weight of approximately 371.86 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that is stable under acidic conditions but can be easily removed under basic conditions, facilitating selective reactions in peptide synthesis .
Role in Peptide Synthesis
This compound serves as an activated amino acid derivative, allowing for the formation of amide bonds with free amine groups on growing peptide chains. This process is crucial for constructing peptides with specific sequences and functionalities. The Fmoc group protects the amine from undesired reactions during synthesis, which is essential for achieving high purity and yield in peptide production .
Biological Implications of Peptides Synthesized
While this compound itself does not exhibit direct biological activity, peptides synthesized using this compound can have significant biological functions. Notably, leucine plays a critical role in protein synthesis and metabolic regulation. Here are some key findings regarding the biological activity of leucine-containing peptides:
- Muscle Growth Stimulation : Leucine is known to stimulate muscle protein synthesis by activating the mTOR signaling pathway, which is vital for muscle growth and repair .
- Insulin Signaling : Leucine-rich peptides have been shown to enhance insulin sensitivity and promote glucose uptake in muscle cells, indicating potential therapeutic applications for metabolic disorders .
- Cell Growth and Differentiation : Research indicates that leucine-rich motifs within peptides can enhance binding affinities to target proteins involved in cellular signaling pathways, influencing cell growth and differentiation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of peptides derived from this compound:
- Peptide Synthesis and Activity : A study synthesized various leucine-rich peptides using this compound and assessed their biological activities. The results indicated that these peptides exhibited enhanced binding to insulin receptors, suggesting their potential use in diabetes management .
- Antimicrobial Properties : Another investigation explored the antimicrobial properties of peptides containing leucine residues. These peptides demonstrated significant inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
- Cyclic Peptides : Research on disulfide-rich cyclic peptides synthesized from Fmoc derivatives showed promising results in terms of stability and bioactivity. These cyclic structures often exhibit enhanced biological activity compared to their linear counterparts due to their conformational rigidity .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their functionalities and unique features:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Fmoc-L-Alanine Chloride | Similar protective functionality but with alanine | Smaller side chain affects peptide folding |
| Fmoc-L-Valine Chloride | Similar protecting group; valine as a building block | Valine's branched chain alters hydrophobic properties |
| Boc-L-Leucine | Uses a tert-butoxycarbonyl protecting group | More stable under acidic conditions |
| Fmoc-L-Cysteine Chloride | Contains a thiol group; used for disulfide bond formation | Unique reactivity due to sulfur atom |
Q & A
Q. What are the critical parameters for optimizing the synthesis of Fmoc-L-Leucyl chloride to minimize side reactions like dipeptide formation?
- Methodological Answer: To minimize dipeptide formation, maintain the reaction pH between 7–8 using a weak base (e.g., NaHCO₃) to avoid protonation of free amino groups while preventing alkaline degradation of the Fmoc group . Control reagent stoichiometry by limiting excess Fmoc-Cl and using lower concentrations of reactants to reduce unintended coupling. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates and terminate the reaction before side products accumulate .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- 1H-NMR to confirm the presence of the Fmoc group (characteristic aromatic protons at 7.3–7.8 ppm) and leucine side chain (δ ~0.8–1.6 ppm for methyl groups) .
- HPLC with a C18 column and UV detection (λ = 265 nm for Fmoc absorption) to assess purity (>95% recommended for peptide synthesis) .
- Mass spectrometry (ESI-MS or MALDI-TOF) to validate the molecular ion peak (expected m/z for C₂₁H₂₂ClNO₃: [M+H]⁺ = 380.1) .
Advanced Research Questions
Q. How can contradictory data on the gelation behavior of Fmoc-protected amino acids under varying pH conditions be resolved?
- Methodological Answer: Discrepancies often arise from differences in molecular packing (e.g., crystal vs. gel phases). For Fmoc-L-Leucyl derivatives:
- Perform X-ray fiber diffraction to compare gel-phase fiber structures with single-crystal data, as crystalline packing (dominated by Fmoc stacking) may not reflect gel-phase hydrogen-bonding networks .
- Use rheometry to quantify gel stiffness under controlled pH (e.g., pH 4–9) and correlate with NMR-derived molecular dynamics data .
- Standardize gelation protocols (e.g., solvent composition, temperature ramp rates) to reduce variability between studies .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound?
- Methodological Answer: Racemization occurs via base-induced epimerization at the α-carbon. To minimize this:
- Use mild coupling agents (e.g., HOBt/EDC) instead of strong bases like DIPEA .
- Monitor racemization via chiral HPLC or circular dichroism (CD) by comparing synthesized peptides with enantiomerically pure standards .
- Optimize coupling times (≤1 hour) and temperatures (0–4°C) to limit exposure to racemization-prone conditions .
Q. How can researchers reconcile conflicting reports on the stability of this compound in polar aprotic solvents?
- Methodological Answer: Stability variations in solvents like DMF or DMSO may stem from trace moisture or acidic impurities.
- Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles .
- Use Karl Fischer titration to quantify residual water (<50 ppm required for stability) .
- Compare decomposition kinetics via UV-Vis spectroscopy (monitoring Fmoc absorbance decay at 265 nm) across solvent batches .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in peptide coupling efficiency with this compound?
- Methodological Answer:
- Apply Design of Experiments (DoE) to test factors like reagent equivalents, temperature, and solvent polarity. Use ANOVA to identify significant variables .
- Quantify coupling efficiency via LC-MS peptide sequencing and calculate yields using internal standards (e.g., UV absorption at 220 nm for amide bonds) .
Q. How should researchers design experiments to investigate the role of this compound in nucleating supramolecular structures?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
